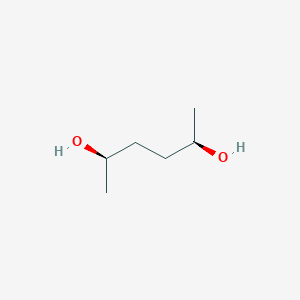

(2R,5R)-hexane-2,5-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,5R)-hexane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMBHFSEKCCCBW-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38484-56-9, 17299-07-9 | |

| Record name | 2,5-Hexanediol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038484569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Hexanediol, (2R,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,5R)-hexane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-HEXANEDIOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE6IX95EG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-HEXANEDIOL, (2R,5R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37TCZ47ZE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,5R)-Hexane-2,5-diol: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-Hexane-2,5-diol is a chiral diol of significant interest in synthetic organic chemistry. Its stereospecific nature makes it a valuable chiral building block for the synthesis of various complex molecules, including pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its key chemical transformations.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. It is soluble in water and polar organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| CAS Number | 17299-07-9 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 52-54 °C | [2] |

| Boiling Point | 212-215 °C | [2] |

| Optical Rotation | [α]²⁰/D -39.6° (c=1, CHCl₃) | [2] |

| Density | 0.9843 g/cm³ (estimate) | [2] |

| Flash Point | 101 °C | [2] |

| Water Solubility | Soluble | [3] |

| pKa | 14.87 ± 0.20 (Predicted) | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the methyl, methylene, and methine protons. The hydroxyl protons will appear as a broad singlet, the position of which can vary with concentration and solvent. The protons on the chiral centers (C2 and C5) will appear as multiplets, coupled to the neighboring methyl and methylene protons. The methylene protons in the C3 and C4 positions are diastereotopic and are expected to show complex splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals corresponding to the three sets of chemically equivalent carbons in the symmetric molecule: the methyl carbons (C1 and C6), the methine carbons bearing the hydroxyl groups (C2 and C5), and the methylene carbons (C3 and C4).[4]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups.[5] Strong C-H stretching vibrations from the alkyl groups are observed in the 2970-2870 cm⁻¹ region.[6] The C-O stretching vibration appears in the 1150-1050 cm⁻¹ range.[5]

Mass Spectrometry (MS): The electron ionization mass spectrum of hexane-2,5-diol does not typically show a strong molecular ion peak (m/z 118).[7][8] The fragmentation pattern is characterized by the loss of water and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.

Experimental Protocols

The stereoselective synthesis of this compound is most effectively achieved through the biocatalytic reduction of 2,5-hexanedione.

Synthesis of this compound via Biocatalytic Reduction

This protocol describes the diastereoselective reduction of 2,5-hexanedione to this compound using whole cells of Lactobacillus kefir.[9]

Materials:

-

2,5-Hexanedione

-

Lactobacillus kefir cells

-

Growth medium (e.g., MRS broth)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Glucose (or other suitable co-substrate)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Cultivation of Lactobacillus kefir: Inoculate a suitable volume of sterile growth medium with Lactobacillus kefir. Incubate the culture under appropriate conditions (e.g., 30 °C, with gentle agitation) until a sufficient cell density is reached.

-

Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with buffer solution to remove residual medium components.

-

Bioreduction: Resuspend the washed cells in a fresh buffer solution containing 2,5-hexanedione and a co-substrate such as glucose. The reaction can be carried out in a bioreactor with controlled temperature and pH. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, remove the cells by centrifugation or filtration. Saturate the aqueous supernatant with sodium chloride and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure this compound.

Diagram of the Synthetic Workflow:

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical Reactivity and Applications

A key reaction of this compound is its acid-catalyzed intramolecular cyclization (cyclodehydration) to form 2,5-dimethyltetrahydrofuran. This reaction is of interest for the production of biofuels and specialty solvents. The stereochemistry of the starting diol influences the stereochemical outcome of the cyclization.

Acid-Catalyzed Cyclodehydration

The mechanism involves the protonation of one of the hydroxyl groups, followed by the intramolecular nucleophilic attack of the second hydroxyl group, leading to the formation of a cyclic ether and the elimination of a water molecule.

Diagram of the Cyclodehydration Mechanism:

Caption: Mechanism of the acid-catalyzed cyclodehydration of this compound.

Safety and Handling

This compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable chiral synthon with well-defined chemical and physical properties. Its stereoselective synthesis, particularly through biocatalytic methods, offers an efficient route to this important molecule. The understanding of its chemical reactivity, such as its cyclodehydration, opens avenues for its application in the synthesis of other valuable chemicals. This guide provides essential information for researchers and professionals working with this compound in various fields of chemical science and drug development.

References

- 1. 2,5-Hexanediol, (2R,5R)- | C6H14O2 | CID 2733360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,5R)-2,5-HEXANEDIOL | 17299-07-9 [amp.chemicalbook.com]

- 3. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]

- 6. infrared spectrum of hexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2,5-Hexanediol [webbook.nist.gov]

- 8. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

(2R,5R)-hexane-2,5-diol spectroscopic data (NMR, IR, MS)

A comprehensive analysis of the spectroscopic properties of (2R,5R)-hexane-2,5-diol is essential for its identification, characterization, and application in research and development. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific stereoisomer, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally-derived spectra for this specific stereoisomer, predicted data and data from the general 2,5-hexanediol structure are included for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.18 | Doublet | 6H | -CH₃ |

| ~1.55 | Multiplet | 4H | -CH₂- |

| ~3.80 | Multiplet | 2H | -CH(OH) |

| Variable | Singlet (broad) | 2H | -OH |

¹³C NMR (Carbon NMR) Data

Predicted ¹³C NMR data provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~23.5 | -CH₃ |

| ~35.0 | -CH₂- |

| ~68.0 | -CH(OH) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for an alcohol.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1150-1075 | Strong | C-O stretch (secondary alcohol)[1] |

Mass Spectrometry (MS)

Mass spectrometry of 2,5-hexanediol provides information about its molecular weight and fragmentation pattern. The data presented is for the general 2,5-hexanediol structure.[2][3]

| m/z | Relative Intensity | Assignment |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M-H₂O]⁺ |

| 85 | Moderate | [M-CH₃-H₂O]⁺ |

| 56 | High | C₄H₈⁺ |

| 45 | High | [CH₃CHOH]⁺ |

| 43 | High | C₃H₇⁺ |

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data.

NMR Spectroscopy of Chiral Diols

A common method for determining the enantiomeric purity and characterizing chiral diols involves derivatization to form diastereomers, which can then be distinguished by NMR.[4][5][6]

Protocol: Derivatization for ¹H NMR Analysis

-

Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the chiral diol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Reagent Addition: Add one equivalent of a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), and a stoichiometric amount of a non-chiral tertiary amine (e.g., pyridine or triethylamine) to act as a scavenger for the HCl produced.

-

Reaction: Gently shake the NMR tube to mix the reagents and allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by acquiring periodic ¹H NMR spectra.

-

Data Acquisition: Once the reaction is complete, acquire the ¹H NMR spectrum. The formation of diastereomeric esters will result in separate signals for the protons near the chiral centers, allowing for their distinction and quantification.

Infrared (IR) Spectroscopy

For solid samples like this compound, several sample preparation techniques can be employed for IR analysis.

Protocol: KBr Pellet Method

-

Sample Grinding: Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

-

Mixing with KBr: Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and thoroughly mix with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be taken first for background correction.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like hexanediols.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7] The sample should be free of any particulate matter.

-

Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

-

Gas Chromatography: The sample is vaporized and separated on a GC column. A non-polar column (e.g., DB-5) is often suitable for separating alcohols. The oven temperature program should be optimized to achieve good separation of the components.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: NMR derivatization workflow for chiral diols.

References

- 1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Hexanediol(2935-44-6) 1H NMR spectrum [chemicalbook.com]

- 3. 2,5-Hexanediol [webbook.nist.gov]

- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]

- 7. uoguelph.ca [uoguelph.ca]

A Technical Guide to the Enantiopure Synthesis of (2R,5R)-Hexane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to obtain enantiopure (2R,5R)-hexane-2,5-diol, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This document details methodologies for key synthetic strategies, presents quantitative data in structured tables for ease of comparison, and includes visualizations of experimental workflows.

Introduction

This compound is a C2-symmetric chiral diol. Its defined stereochemistry is crucial for its application in asymmetric synthesis, particularly as a precursor to chiral ligands and auxiliaries. The synthesis of enantiomerically pure forms of such molecules is a significant challenge in organic chemistry. This guide explores the most effective methods developed to date for the synthesis of the (2R,5R)-enantiomer, with a focus on biocatalytic and chemo-enzymatic routes, as well as traditional asymmetric synthesis.

Biocatalytic Synthesis via Diastereoselective Reduction

The biocatalytic reduction of the achiral precursor 2,5-hexanedione is a highly efficient and stereoselective method for producing this compound. This approach aligns with the principles of green chemistry by operating under mild conditions and often utilizing whole-cell catalysts, which circumvents the need for costly isolated enzymes and cofactors.

Diastereoselective Reduction using Lactobacillus kefir

Whole cells of the microorganism Lactobacillus kefir have been demonstrated to be highly effective for the diastereoselective reduction of 2,5-hexanedione to this compound with exceptional enantiomeric and diastereomeric purity.

Experimental Protocol: Batch Reduction with Lactobacillus kefir DSM 20587

This protocol is based on established laboratory procedures for the highly selective reduction of 2,5-hexanedione.

-

Cultivation of Lactobacillus kefir : Lactobacillus kefir DSM 20587 is cultivated in a suitable medium (e.g., MRS broth) under anaerobic conditions at 30°C.

-

Preparation of Resting Cells : After cultivation, the cells are harvested by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). The cell pellet is washed with a sterile buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 6.0) and re-centrifuged. This washing step is repeated to ensure the removal of residual growth medium. The final cell pellet constitutes the "resting cells" to be used as the biocatalyst.

-

Biotransformation :

-

In a reaction vessel, the resting cells are suspended in a buffer solution (pH 6.0) to a specific biomass concentration.

-

2,5-hexanedione (substrate) and a co-substrate for cofactor regeneration (e.g., glucose or isopropanol) are added to the cell suspension. Optimal results have been reported with equal amounts of substrate and cosubstrate.

-

The reaction mixture is incubated at 30°C with gentle agitation.

-

The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification :

-

Upon completion of the reaction, the cells are removed by centrifugation or filtration.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Quantitative Data for Biocatalytic Reduction

| Parameter | Value | Reference |

| Yield | Quantitative | [1] |

| Enantiomeric Excess (ee) | >99% | [1] |

| Diastereomeric Excess (de) | >99% | [1] |

| Optimal pH | 6 | [1] |

| Optimal Temperature | 30°C | [1] |

Experimental Workflow: Biocatalytic Reduction

Caption: Biocatalytic synthesis of this compound.

Chemo-enzymatic Synthesis

Chemo-enzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. For the preparation of enantiopure this compound, a common strategy involves the kinetic resolution of a racemic mixture of the diol using a lipase.

Lipase-Catalyzed Kinetic Resolution

In this approach, a lipase is used to selectively acylate one enantiomer of racemic 2,5-hexanediol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated.

Experimental Protocol: Lipase-Catalyzed Acetylation

-

Reaction Setup :

-

Racemic 2,5-hexanediol is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).

-

A lipase (e.g., Candida antarctica lipase B, CALB) is added to the solution.

-

An acyl donor (e.g., vinyl acetate) is added to initiate the reaction.

-

-

Enzymatic Reaction :

-

The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with agitation.

-

The reaction is monitored for conversion (typically to around 50%) to achieve high enantiomeric excess of both the remaining alcohol and the formed ester.

-

-

Separation and Deprotection :

-

After the desired conversion is reached, the enzyme is removed by filtration.

-

The solvent is evaporated, and the resulting mixture of the monoacetate and the unreacted diol is separated by column chromatography.

-

The separated monoacetate (the (S,S)-enantiomer) can be deprotected (e.g., by hydrolysis) to yield the (S,S)-2,5-hexanediol, while the unreacted diol is the desired (R,R)-enantiomer.

-

Quantitative Data for Chemo-enzymatic Resolution (Representative)

| Parameter | (R,R)-Diol | (S,S)-Monoacetate |

| Yield | Approaching 50% | Approaching 50% |

| Enantiomeric Excess (ee) | >95% | >95% |

Logical Relationship: Chemo-enzymatic Resolution

Caption: Chemo-enzymatic resolution of racemic 2,5-hexanediol.

Asymmetric Chemical Synthesis

While biocatalytic and chemo-enzymatic methods are often preferred for their high selectivity and mild conditions, traditional asymmetric synthesis provides alternative routes to enantiopure this compound.

Synthesis from Chiral Pool

This strategy utilizes readily available enantiopure starting materials from nature (the "chiral pool"). For instance, this compound can be synthesized from diethyl L-tartrate. This multi-step synthesis involves the protection of the diol, reduction of the esters, conversion of the hydroxyl groups to leaving groups, and subsequent reaction with a methyl organometallic reagent.

Experimental Workflow: Synthesis from Chiral Pool

Caption: Synthesis of this compound from the chiral pool.

Conclusion

The synthesis of enantiopure this compound can be achieved through several effective methodologies. The biocatalytic reduction of 2,5-hexanedione using Lactobacillus kefir stands out for its exceptional stereoselectivity and high yields under environmentally benign conditions. Chemo-enzymatic methods offer a viable alternative for the resolution of racemic mixtures. Asymmetric synthesis from the chiral pool provides a more traditional, yet effective, route. The choice of synthetic strategy will depend on factors such as the desired scale of production, cost considerations, and available laboratory resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

(2R,5R)-Hexane-2,5-diol: A Cornerstone in Asymmetric Catalysis

(An In-depth Technical Guide on its Mechanism of Action)

For Researchers, Scientists, and Drug Development Professionals

(2R,5R)-Hexane-2,5-diol, a C2-symmetric chiral diol, stands as a pivotal precursor in the field of asymmetric catalysis. Its true catalytic prowess is realized through its transformation into highly effective chiral phosphine ligands, most notably the DuPhos and BPE families of ligands. These ligands, when complexed with transition metals such as rhodium, form powerful catalysts for a variety of enantioselective transformations, with asymmetric hydrogenation being a hallmark application. This guide delves into the core mechanisms through which this compound-derived catalysts exert their influence, providing a comprehensive overview for researchers and professionals in drug development and chemical synthesis.

From Diol to Diphosphine: The Genesis of a Chiral Ligand

The journey from this compound to a catalytically active species begins with its conversion into a chiral diphosphine ligand. The DuPhos ligands, a prominent class derived from this diol, exemplify this transformation. The synthesis of (R,R)-Me-DuPhos, for instance, involves a multi-step process that preserves and transfers the stereochemical information from the starting diol to the final ligand architecture.

Experimental Protocol: Synthesis of (R,R)-Me-DuPhos from this compound

A representative synthesis of (R,R)-Me-DuPhos is outlined below. This protocol is a composite of established synthetic routes and should be performed by trained chemists under appropriate laboratory conditions.

Step 1: Conversion of this compound to the Corresponding Cyclic Sulfate

-

A solution of this compound (1.0 eq) in carbon tetrachloride (CCl₄) is cooled to 0 °C.

-

Thionyl chloride (SOCl₂) (1.1 eq) is added dropwise, followed by the slow addition of pyridine (2.2 eq) while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is quenched by the addition of water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude cyclic sulfite.

-

The crude cyclic sulfite is dissolved in a mixture of acetonitrile (CH₃CN), CCl₄, and water.

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (catalytic amount) and sodium periodate (NaIO₄) (1.5 eq) are added.

-

The mixture is stirred vigorously at room temperature for 2 hours.

-

The reaction is quenched with water, and the product is extracted with diethyl ether (Et₂O).

-

The combined organic layers are washed with aqueous sodium thiosulfate (Na₂S₂O₃) and brine, dried over Na₂SO₄, and concentrated to give the crude cyclic sulfate.

Step 2: Synthesis of (R,R)-Me-DuPhos

-

To a solution of 1,2-bis(phosphino)benzene (1.0 eq) in tetrahydrofuran (THF) at -78 °C is added n-butyllithium (n-BuLi) (2.0 eq) dropwise.

-

The resulting solution is stirred at -78 °C for 30 minutes.

-

A solution of the cyclic sulfate from Step 1 (1.05 eq) in THF is added dropwise to the reaction mixture at -78 °C.

-

The reaction is slowly warmed to room temperature and stirred overnight.

-

The reaction is quenched by the addition of methanol (MeOH).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (R,R)-Me-DuPhos.

Mechanism of Action in Asymmetric Hydrogenation

The primary application of this compound-derived ligands is in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as enamides and enol esters, to produce chiral amino acids and alcohols, respectively. The C2-symmetry of the DuPhos ligand plays a crucial role in creating a highly organized and chiral coordination environment around the rhodium center, which is essential for high enantioselectivity.[1]

The catalytic cycle is generally understood to proceed through an "unsaturated pathway," which involves the following key steps:

-

Catalyst Precursor Formation: The active catalyst is typically generated in situ by reacting the chiral diphosphine ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), in a suitable solvent.

-

Substrate Coordination: The prochiral substrate coordinates to the rhodium center, forming a catalyst-substrate complex. Due to the chiral environment created by the DuPhos ligand, two diastereomeric complexes can be formed.

-

Oxidative Addition of Hydrogen: Molecular hydrogen (H₂) undergoes oxidative addition to the rhodium center, forming a rhodium dihydride species.

-

Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium alkyl intermediate. This step is often the enantioselectivity-determining step.

-

Reductive Elimination: The rhodium alkyl intermediate undergoes reductive elimination to release the chiral product and regenerate the active catalyst.

Computational studies have provided deeper insights into the origin of enantioselectivity.[2] These studies have revealed an "anti-lock-and-key" phenomenon, where the major, more stable diastereomeric catalyst-substrate complex is less reactive than the minor, less stable diastereomer.[3] The higher reactivity of the minor diastereomer leads to the formation of the major enantiomer of the product. The turnover-limiting step is often found to be the oxidative addition of hydrogen.[3]

Visualization of the Catalytic Cycle

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Quantitative Data Presentation

The efficacy of this compound-derived catalysts is demonstrated by the high enantiomeric excesses (ee) and yields achieved in various asymmetric hydrogenations. The following tables summarize representative data for the hydrogenation of enamides and ketones using Rh-DuPhos and related catalysts.

Table 1: Asymmetric Hydrogenation of Enamides Catalyzed by Rh-DuPhos Complexes

| Entry | Substrate | Ligand | Solvent | Temp (°C) | H₂ (atm) | ee (%) | Yield (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | MeOH | 25 | 1 | >99 (R) | >95 |

| 2 | Methyl (Z)-α-acetamidoacrylate | (R,R)-Me-DuPhos | MeOH | 25 | 1 | 99 (R) | >95 |

| 3 | N-Acetyl-α-phenylenamide | (R,R)-Et-DuPhos | MeOH | 25 | 4 | 96 (R) | >95 |

| 4 | N-Acetyl-α-(p-methoxyphenyl)enamide | (R,R)-Et-DuPhos | MeOH | 25 | 4 | 95 (R) | >95 |

| 5 | N-Acetyl-α-(2-naphthyl)enamide | (R,R)-Et-DuPhos | MeOH | 25 | 4 | 98 (R) | >95 |

Data compiled from various literature sources.

Table 2: Asymmetric Hydrogenation of Ketones Catalyzed by Rh-BPE Complexes

| Entry | Substrate | Ligand | Solvent | Temp (°C) | H₂ (atm) | ee (%) | Yield (%) |

| 1 | Acetophenone | (R,R)-iPr-BPE | MeOH | 25 | 50 | 95 (R) | >99 |

| 2 | 2-Acetylnaphthalene | (R,R)-iPr-BPE | MeOH | 25 | 50 | 97 (R) | >99 |

| 3 | 1-Tetralone | (R,R)-Me-BPE | MeOH | 25 | 50 | 96 (S) | >99 |

| 4 | Ethyl benzoylformate | (R,R)-Et-BPE | MeOH | 25 | 50 | 98 (R) | >99 |

| 5 | 3-Quinuclidinone | (R,R)-iPr-BPE | MeOH | 25 | 50 | 92 (R) | >99 |

Data compiled from various literature sources.

Experimental Protocols for Catalytic Reactions

The following is a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

-

In a glovebox, a reaction vessel is charged with [Rh(COD)₂]BF₄ (0.01 eq) and (R,R)-Me-DuPhos (0.011 eq).

-

Anhydrous, degassed methanol (MeOH) is added, and the mixture is stirred for 15 minutes to form the catalyst solution.

-

Methyl (Z)-α-acetamidocinnamate (1.0 eq) is added to the catalyst solution.

-

The reaction vessel is placed in an autoclave, which is then sealed and purged with argon.

-

The autoclave is pressurized with hydrogen gas (H₂) to the desired pressure (e.g., 1-4 atm).

-

The reaction is stirred at the desired temperature (e.g., 25 °C) for the specified time (typically 1-24 hours).

-

Upon completion, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography or recrystallization to yield the chiral product.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Experimental Workflow Visualization

Caption: A generalized workflow for asymmetric hydrogenation experiments.

Conclusion

This compound serves as a critical and highly effective chiral building block in asymmetric catalysis. Its conversion to C2-symmetric diphosphine ligands, such as DuPhos, enables the synthesis of highly enantioselective catalysts for key organic transformations. The well-defined chiral pocket created by these ligands around a metal center, typically rhodium, allows for precise stereochemical control in reactions like asymmetric hydrogenation. The underlying mechanism, often involving an "anti-lock-and-key" model, has been elucidated through a combination of experimental and computational studies. The consistent delivery of high enantioselectivities and yields underscores the importance of this compound and its derivatives in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

References

The Biological Landscape of (2R,5R)-Hexane-2,5-diol Derivatives: A Field in Nascent Stages of Exploration

For Immediate Release

[City, State] – [Date] – While the chiral scaffold of (2R,5R)-hexane-2,5-diol presents a tantalizing starting point for novel therapeutic agents, a comprehensive review of the current scientific literature reveals a landscape largely unexplored in terms of the specific biological activities of its derivatives. Despite the foundational importance of chiral diols in medicinal chemistry, dedicated research into the pharmacological effects of esters, ethers, and other analogs of this compound remains conspicuously sparse. This technical guide serves to consolidate the limited available information and highlight the significant opportunities for future investigation in this area for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a specific stereoisomer of 2,5-hexanediol, a molecule recognized primarily as a metabolite of n-hexane with known neurotoxic properties. The parent compound, in its various isomeric forms, has been studied for its effects on the nervous system. However, the specific biological activities of derivatives synthesized from the chirally pure (2R,5R) enantiomer are not well-documented in publicly accessible literature. The inherent three-dimensional structure of this diol offers a unique chemical space for the design of novel molecules with potentially selective biological targets.

Current State of Research: A Notable Lack of Specific Data

Extensive searches of scholarly databases have yielded a significant lack of specific data on the biological activities of this compound derivatives. Key missing information includes:

-

Quantitative Biological Data: There is a notable absence of published quantitative data such as IC50 or EC50 values, which are critical for assessing the potency and efficacy of any potential therapeutic compound.

-

Detailed Experimental Protocols: Methodologies for specific biological assays performed on derivatives of this compound are not detailed in the available literature.

-

Signaling Pathway Elucidation: Information regarding the interaction of these derivatives with specific cellular signaling pathways is currently unavailable.

A Glimmer of Potential: Anti-inflammatory Activity of Related Dioxacycloalkanes

One area of potential, albeit indirect, relevance comes from the study of 2,5-disubstituted-dioxacycloalkanes. A study by Bi et al. (2005) explored the synthesis and anti-inflammatory activities of this class of compounds. Dioxacycloalkanes can be synthesized from 1,4-diols, making this compound a potential precursor for a chiral subset of these molecules.

The abstract of this study indicates that a novel stereospecific synthetic route was developed for these compounds and that their structure-activity relationship was investigated using an in-vivo xylene-induced ear edema model in mice. The study identified compounds with high anti-inflammatory activity. However, without access to the full-text article, crucial details such as the specific structures of the active compounds, their quantitative efficacy, and the detailed experimental protocols remain inaccessible.

Future Directions and Opportunities

The current scarcity of data on the biological activity of this compound derivatives represents a significant opportunity for researchers in drug discovery and development. The chiral nature of this scaffold provides a basis for the synthesis of stereochemically defined derivatives, which could lead to compounds with high target specificity and reduced off-target effects.

Future research should focus on:

-

Systematic Synthesis of Derivatives: A focused effort to synthesize a library of derivatives, including esters, ethers, and carbamates, of this compound is a critical first step.

-

Broad Biological Screening: These derivatives should be subjected to a wide range of biological assays to identify potential activities, including but not limited to anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.

-

Quantitative Analysis and Mechanism of Action Studies: For any identified "hits," detailed quantitative studies to determine potency and efficacy, as well as in-depth mechanistic studies to elucidate the signaling pathways involved, will be essential.

Conclusion

While this guide cannot provide the in-depth data and protocols initially envisioned due to the limited availability of specific research, it serves to accurately reflect the current state of the field. The biological activity of this compound derivatives is a largely untapped area of medicinal chemistry. The potential for discovering novel, potent, and selective therapeutic agents based on this chiral scaffold is substantial, and this domain is ripe for exploration by the scientific community. It is hoped that this assessment will catalyze further research into this promising, yet underexplored, class of molecules.

Visualizing Potential Research Workflows

To guide future research in this area, a conceptual workflow for the synthesis and evaluation of this compound derivatives is presented below.

Caption: A conceptual workflow for the synthesis and biological evaluation of novel derivatives of this compound.

An In-depth Technical Guide on (2R,5R)-Hexane-2,5-diol: Synthesis, Properties, and Significance

(2R,5R)-Hexane-2,5-diol , a chiral diol of significant interest in stereoselective synthesis, serves as a valuable building block in the development of pharmaceuticals, fine chemicals, and advanced materials. This technical guide provides a comprehensive overview of its discovery, historical significance, synthesis, and physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Introduction and Historical Context

Hexane-2,5-diol exists as three stereoisomers: the chiral enantiomeric pair this compound and (2S,5S)-hexane-2,5-diol, and the achiral meso compound, (2R,5S)-hexane-2,5-diol. The C2-symmetric nature of the chiral enantiomers makes them particularly useful as chiral ligands and synthons in asymmetric synthesis.

The historical significance of this compound lies in its application as a C2-symmetric chiral building block. The development of methods for the enantioselective synthesis of such diols has been a major focus of chemical research, enabling the construction of complex chiral molecules with high stereochemical control.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| CAS Number | 17299-07-9 |

| Appearance | White or colorless crystalline powder |

| Melting Point | 52 - 56 °C |

| Optical Rotation [α]²⁰_D | -23 to -26 ° (c=1 in EtOH) |

Spectroscopic Data:

While detailed, experimentally verified spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: Expected peaks would include signals for the hydroxyl protons (typically a broad singlet), the methine protons adjacent to the hydroxyl groups, the methylene protons, and the terminal methyl protons.

-

¹³C NMR: Six distinct carbon signals would be expected, corresponding to the two equivalent methyl carbons, two equivalent methylene carbons, and two equivalent methine carbons bearing the hydroxyl groups.

-

IR Spectroscopy: A prominent broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the hydroxyl groups is characteristic. C-O stretching vibrations are expected in the 1050-1150 cm⁻¹ region.

Synthesis of this compound

The primary route for the stereoselective synthesis of this compound is the reduction of the prochiral diketone, 2,5-hexanedione. Both chemical and biocatalytic methods have been developed to achieve high enantioselectivity.

3.1. Biocatalytic Reduction

One of the most effective methods for producing enantiomerically pure this compound is through the use of whole-cell biocatalysts. The microorganism Lactobacillus kefir has been shown to be highly effective in the diastereoselective reduction of 2,5-hexanedione to this compound with high enantiomeric and diastereomeric excess.

Experimental Protocol: Diastereoselective Reduction of 2,5-Hexanedione using Lactobacillus kefir

The following is a generalized protocol based on published methodologies for the biocatalytic reduction of diketones. Specific parameters may require optimization.

1. Microorganism and Culture Conditions:

- Strain: Lactobacillus kefir (e.g., DSM 20587).

- Growth Medium: A suitable broth for lactobacilli, such as MRS broth.

- Culture: Grow the microorganism under anaerobic conditions at its optimal temperature (e.g., 30°C) until a sufficient cell density is reached.

2. Bioreduction Reaction:

- Harvesting: Harvest the bacterial cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 6).

- Reaction Mixture: Resuspend the cell pellet in a buffer solution. Add the substrate, 2,5-hexanedione, and a co-substrate for cofactor regeneration (e.g., glucose).

- Reaction Conditions: Maintain the reaction at a controlled pH (e.g., pH 6) and temperature (e.g., 30°C) with gentle agitation.

- Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the formation of the diol.

3. Product Isolation and Purification:

- Cell Removal: After the reaction is complete, remove the bacterial cells by centrifugation or filtration.

- Extraction: Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate).

- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

4. Stereochemical Analysis:

- Determine the enantiomeric and diastereomeric excess of the final product using chiral GC or HPLC.

Logical Workflow for Biocatalytic Synthesis

Caption: Workflow for the biocatalytic synthesis of this compound.

3.2. Chemical Synthesis

While biocatalysis is a preferred method for its high stereoselectivity, chemical methods involving the reduction of 2,5-hexanedione using chiral catalysts can also be employed. These methods often involve catalytic hydrogenation or borohydride reduction in the presence of a chiral ligand or catalyst.

Applications in Drug Development and Asymmetric Synthesis

The primary significance of this compound lies in its utility as a chiral building block. Its C2 symmetry and bifunctional nature make it an ideal starting material for the synthesis of more complex chiral molecules.

-

Chiral Ligands: this compound can be used to synthesize chiral phosphine ligands, which are employed in asymmetric hydrogenation and other transition metal-catalyzed reactions. These ligands create a chiral environment around the metal center, enabling the stereoselective formation of a desired enantiomer.

-

Pharmaceutical Intermediates: As a chiral synthon, it can be incorporated into the synthesis of active pharmaceutical ingredients (APIs), where the specific stereochemistry is crucial for therapeutic efficacy and to minimize off-target effects.

-

Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polymers, where its chirality can influence the polymer's macroscopic properties.

Significance in Asymmetric Synthesis

Caption: Role of this compound in asymmetric synthesis.

Biological Activity and Signaling Pathways

The biological activity of hexane-2,5-diol is primarily associated with the neurotoxicity of its metabolic precursor, n-hexane, and its diketone metabolite, 2,5-hexanedione. Chronic

A Technical Guide to the Chiroptical Properties of (2R,5R)-Hexane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chiroptical properties of (2R,5R)-hexane-2,5-diol, a chiral molecule with applications in the synthesis of specialty chemicals, polymers, and pharmaceuticals.[1][2] Understanding its chiroptical characteristics is essential for stereospecific synthesis, quality control, and regulatory compliance.

Introduction to this compound

Hexane-2,5-diol possesses two stereocenters, giving rise to three stereoisomers: the chiral enantiomeric pair (2R,5R)- and (2S,5S)-hexane-2,5-diol, and the achiral, optically inactive meso-diastereomer (2R,5S)-hexane-2,5-diol.[3] this compound, with the CAS Registry Number 17299-07-9, is the levorotatory enantiomer, meaning it rotates the plane of polarized light counterclockwise.[1][4][5] Its chiroptical properties are a direct consequence of its molecular asymmetry.

Chiroptical spectroscopy, which includes techniques like polarimetry and circular dichroism, measures the differential interaction of a chiral molecule with polarized light and is indispensable for characterizing such compounds.[6]

Quantitative Chiroptical Data

The primary chiroptical property reported for this compound is its specific rotation [α]. This value is a fundamental physical constant for a chiral compound, dependent on temperature, wavelength, and solvent.[5] Data has been compiled from various suppliers and is presented below. To date, specific experimental data on Optical Rotatory Dispersion (ORD) or Electronic Circular Dichroism (ECD) for this molecule are not widely available in the literature.

Table 1: Reported Specific Rotation of this compound

| Specific Rotation ([α]) | Wavelength | Temperature (°C) | Concentration (c) | Solvent | Source(s) |

| -35 ± 2° | D-line (589 nm) | 20 | 9 g/100 mL | Chloroform | [7] |

| -39.6° | Not Specified | Not Specified | 1 g/100 mL | Chloroform | [7] |

| -23 to -26° | D-line (589 nm) | 20 | 1 g/100 mL | Ethanol | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of chiroptical properties.

This protocol outlines the standard procedure for determining the specific rotation of a chiral compound like this compound.

Objective: To measure the angle of rotation of plane-polarized light caused by the sample and calculate the specific rotation.

Instrumentation:

-

High-precision polarimeter

-

Sodium lamp (D-line, λ = 589 nm)

-

Temperature-controlled sample cell (1 dm path length)

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample. Dissolve it in a spectroscopic grade solvent (e.g., chloroform or ethanol) in a volumetric flask to achieve a precise concentration (e.g., 1 g/100 mL).[8] Ensure the sample is completely dissolved and the solution is homogeneous.

-

Instrument Calibration (Zeroing): Fill the polarimeter sample cell with the pure solvent. Place the cell in the instrument and take a blank reading to zero the polarimeter.[9] This corrects for any rotation caused by the solvent or the cell itself.

-

Sample Measurement: Rinse the sample cell with a small amount of the prepared sample solution before carefully filling it. Ensure no air bubbles are present in the light path.[10] Place the filled cell in the instrument.

-

Data Acquisition: Allow the sample temperature to equilibrate to the specified value (e.g., 20°C).[9] Record the observed optical rotation (α). Multiple readings should be taken and averaged to ensure precision.[9]

-

Calculation: Calculate the specific rotation [α] using Biot's Law:[11]

-

[α]λT = α / (l × c)

-

Where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/mL.[11]

-

-

Objective: To measure the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength.

Instrumentation:

-

Circular Dichroism (CD) Spectrophotometer

-

Nitrogen gas source (for purging)

-

Quartz cuvettes of appropriate path length (e.g., 1 mm to 10 mm)

-

Micropipettes

Procedure:

-

Instrument Startup: Turn on the instrument's xenon lamp and allow it to stabilize. Purge the optical bench with a steady flow of dry nitrogen gas to prevent ozone formation and absorbption by atmospheric oxygen at far-UV wavelengths.[12]

-

Buffer/Solvent Selection: Choose a solvent that is transparent in the desired wavelength region and does not interact with the analyte.[12] The total absorbance of the sample in the cell should remain below 1.0-1.2 for reliable data.[13]

-

Sample Preparation: Prepare a solution of this compound at a known concentration. The sample must be free of aggregates or particulates.[12]

-

Baseline Correction: Fill the cuvette with the pure solvent and record a baseline spectrum across the desired wavelength range (e.g., 190-350 nm). This spectrum will be subtracted from the sample spectrum.[13]

-

Sample Measurement: Empty the cuvette, rinse with the sample solution, and then fill it with the sample solution. Acquire the CD spectrum under the same conditions as the baseline. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[13]

-

Data Processing: Subtract the baseline spectrum from the averaged sample spectrum to obtain the final CD spectrum. The data is typically reported in units of molar ellipticity ([θ]) or differential molar absorptivity (Δε).[13]

Experimental and Logical Workflows

Visualizing experimental workflows helps in standardizing procedures and understanding the logical progression from sample to result.

Caption: Workflow for Determining Specific Rotation via Polarimetry.

Caption: Generalized Workflow for Circular Dichroism (CD) Spectroscopy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (2R,5R)-2,5-Hexanediol [myskinrecipes.com]

- 3. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]

- 4. 2,5-Hexanediol, (2R,5R)- | C6H14O2 | CID 2733360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. jascoinc.com [jascoinc.com]

- 7. (2R,5R)-2,5-HEXANEDIOL | 17299-07-9 [amp.chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. digicollections.net [digicollections.net]

- 10. rudolphresearch.com [rudolphresearch.com]

- 11. cdn.pasco.com [cdn.pasco.com]

- 12. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 13. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Storage of (2R,5R)-Hexane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2R,5R)-hexane-2,5-diol. Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing its efficacy in various applications, including pharmaceutical development.

Chemical and Physical Properties

This compound is a chiral organic compound with two stereocenters. Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.17 g/mol | [1] |

| CAS Number | 17299-07-9 | [2][3] |

| Appearance | White or colorless crystalline powder or solid | [3] |

| Melting Point | 52-56 °C | [3] |

| Purity | Typically ≥98% (by GC) | [3] |

| Optical Rotation | [α]²⁰/D = -23° to -26° (c=1 in EtOH) | [3] |

| Solubility | Soluble in water and alcohols. | [4] |

Stability Profile

While specific, quantitative stability studies on this compound are not extensively available in the public domain, its stability can be inferred from its chemical structure and general knowledge of alcohol chemistry. The unique stereochemistry of this compound is noted to contribute to its stability and effectiveness compared to other similar compounds[3].

Potential Degradation Pathways

The primary functional groups in this compound are two secondary hydroxyl (-OH) groups. These groups are susceptible to degradation under certain conditions. The logical relationship of factors affecting its stability is outlined below.

Caption: Factors influencing the degradation of this compound.

-

Oxidation: The secondary alcohol groups can be oxidized to ketones. This is a primary degradation pathway, especially in the presence of oxidizing agents, elevated temperatures, or UV light. The initial oxidation product would be 2-hydroxy-5-hexanone, and further oxidation could lead to hexane-2,5-dione[5].

-

Dehydration: Under acidic conditions and/or high temperatures, diols can undergo dehydration to form unsaturated alcohols or cyclic ethers. For instance, intramolecular cyclodehydration of hexane-2,5-diol can yield tetrahydrofuran derivatives[6].

-

Esterification: In the presence of acidic impurities, reaction with carboxylic acids can lead to the formation of esters.

Incompatible Materials

To prevent degradation and ensure safety, this compound should not be stored with strong oxidizing agents[4][7].

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from various suppliers and safety data sheets.

| Condition | Recommendation | References |

| Temperature | Refrigerate at 2-8°C. | [3][8] |

| Atmosphere | Store in a dry, well-ventilated place. Some suppliers recommend storing under an inert gas. | [7] |

| Container | Keep in a tightly sealed container. | [7][9] |

| Light Exposure | Protect from light. A cool and dark place is recommended. | |

| Moisture | Protect from moisture as the compound is hygroscopic. | [7] |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Ensure adequate ventilation. | [7][9] |

Experimental Protocols for Stability Testing

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Caption: Workflow for forced degradation studies of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a defined period (e.g., 24, 48 hours).

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a defined period.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for the analysis of polar compounds.

-

Detection: Use a UV detector (if the compound or its degradation products have a chromophore) or a universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD). Mass spectrometry (MS) can be coupled with HPLC to identify the mass of degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life of the compound under recommended storage conditions.

Methodology:

-

Packaging: Store the this compound in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions:

-

Long-Term: 2-8°C (recommended storage).

-

Accelerated: 25°C/60% RH and 40°C/75% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test the samples for:

-

Appearance

-

Assay (potency)

-

Degradation products (impurities)

-

Water content (if applicable)

-

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) in a dry, well-ventilated area, and protected from light and moisture. The primary potential degradation pathways are oxidation and dehydration. It is crucial to avoid contact with strong oxidizing agents. For researchers and drug development professionals, adherence to these storage and handling guidelines is paramount to ensure the quality and integrity of this important chiral building block. When specific stability data is required, a systematic approach using forced degradation and long-term/accelerated stability studies should be implemented.

References

- 1. 2,5-Hexanediol, (2R,5R)- | C6H14O2 | CID 2733360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 6. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to (2R,5R)-Hexane-2,5-diol: Commercial Availability, Synthesis, and Applications for Researchers

For researchers, scientists, and drug development professionals, securing a reliable supply of chiral building blocks is paramount to advancing novel therapeutics and chemical entities. (2R,5R)-Hexane-2,5-diol, a versatile C2-symmetric diol, serves as a critical starting material and intermediate in a variety of stereoselective syntheses. This in-depth technical guide provides a comprehensive overview of its commercial availability from various suppliers, a detailed experimental protocol for its synthesis, and insights into its applications.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to the needs of both academic research and industrial-scale drug development. The purity and available quantities can vary, and it is advisable to request lot-specific certificates of analysis to ensure compliance with experimental requirements. Below is a summary of suppliers offering this compound, with data compiled from their online catalogs.

| Supplier | Product/Catalog Number | Purity | Available Quantities | Price (USD) |

| CymitQuimica | IN-DA003BOK | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g | ~ |

| Chem-Impex | 39585 | ≥ 98% (GC) | 1g | $189.58[2] |

| TCI America | H1032 | >98.0% (GC) | 1g | $131.00 |

| Reagentia | R003BOK | Not Specified | 100mg, 250mg, 1g, 5g | Inquiry[3] |

| Genprice | 127-OR46574-01 | Not Specified | 1g | Ask for Price[4] |

| Adamas Reagent, Ltd. | Not Specified | Not Specified | Not Specified | Inquiry |

| Shanghai Longsheng chemical Co.,Ltd. | Not Specified | Not Specified | Not Specified | Inquiry |

| Shanghai Hanhong Scientific Co.,Ltd. | Not Specified | Not Specified | Not Specified | Inquiry |

| Capot Chemical Co.,Ltd. | Not Specified | NLT 98% | 1g | Inquiry |

Physicochemical Properties

| Property | Value |

| CAS Number | 17299-07-9[2][3] |

| Molecular Formula | C6H14O2[1][2] |

| Molecular Weight | 118.18 g/mol [2] |

| Appearance | White or colorless crystalline powder[2] |

| Melting Point | 52 - 56 °C[2] |

| Optical Rotation | [α]20/D = -23° to -26° (c=1 in EtOH)[2] |

| Storage Conditions | 2 - 8 °C[2] |

Experimental Protocol: Biocatalytic Reduction of 2,5-Hexanedione

The enantioselective synthesis of this compound is most commonly achieved through the stereoselective reduction of the prochiral diketone, 2,5-hexanedione. Biocatalytic methods, particularly using baker's yeast (Saccharomyces cerevisiae), are well-established for this transformation, offering high enantiomeric excess and environmentally benign reaction conditions. The dehydrogenase enzyme Gre2p within the yeast is primarily responsible for this highly selective reduction.

Materials and Equipment:

-

2,5-Hexanedione

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Dipotassium hydrogen phosphate (K2HPO4)

-

Magnesium sulfate (MgSO4)

-

Deionized water

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Incubator shaker

-

Celite

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Yeast Culture Preparation: In a sterile Erlenmeyer flask, dissolve sucrose (e.g., 50 g) in deionized water (e.g., 500 mL). To this, add baker's yeast (e.g., 20 g), K2HPO4 (e.g., 1 g), and MgSO4 (e.g., 0.5 g).

-

Yeast Activation: Incubate the flask at approximately 30°C with gentle shaking for 1-2 hours to activate the yeast.

-

Substrate Addition: Once the yeast is activated (indicated by foaming), add 2,5-hexanedione (e.g., 1 g) to the culture medium.

-

Bioreduction: Allow the reaction to proceed by incubating the flask at 30°C with continuous shaking (e.g., 150 rpm) for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude diol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Experimental Workflow

Applications in Research and Drug Development

This compound is a valuable chiral building block in asymmetric synthesis. Its C2 symmetry and the presence of two secondary hydroxyl groups make it an ideal precursor for the synthesis of chiral ligands, auxiliaries, and synthons for natural product and pharmaceutical synthesis.

-

Chiral Ligands: The diol can be readily converted into chiral phosphine ligands, which are widely used in transition-metal-catalyzed asymmetric reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.

-

Chiral Auxiliaries: It can be used to synthesize chiral auxiliaries that control the stereochemical outcome of a wide range of chemical transformations.

-

Pharmaceutical Intermediates: The stereocenters in this compound can be incorporated into the carbon skeleton of complex target molecules, including active pharmaceutical ingredients (APIs). Its use ensures the correct stereochemistry in the final product, which is often crucial for biological activity and safety.

-

Cosmetic Formulations: This compound is also utilized in the cosmetics industry as a moisturizing agent in skincare products, where it helps to enhance hydration and improve skin texture.[2]

References

(2R,5R)-Hexane-2,5-diol: A Versatile Chiral Building Block for Synthesis and Material Science

(2R,5R)-Hexane-2,5-diol is a valuable chiral molecule widely utilized as a building block in the asymmetric synthesis of pharmaceuticals, fine chemicals, and advanced materials. Its C2 symmetry and stereochemically defined hydroxyl groups make it a crucial intermediate for creating complex molecules with specific three-dimensional structures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is one of the three stereoisomers of hexane-2,5-diol, which also include its enantiomer (2S,5S)-hexane-2,5-diol and the achiral meso form, (2S,5R)-hexane-2,5-diol.[1] The distinct spatial arrangement of the hydroxyl groups in the (2R,5R) enantiomer is fundamental to its utility in stereoselective synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₂ | [2][3][4][5][6] |

| Molecular Weight | 118.17 g/mol | [1][2][3][5] |

| CAS Number | 17299-07-9 | [2][6] |

| Appearance | White or colorless crystalline powder | [2] |

| Melting Point | 52 - 56 °C | [2] |

| Optical Rotation | [α]²⁰/D = -23 to -26° (c=1 in EtOH) | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | C--INVALID-LINK--CC--INVALID-LINK--C | [3] |

| InChIKey | OHMBHFSEKCCCBW-PHDIDXHHSA-N | [3] |

Synthesis of this compound

The enantiomerically pure this compound is primarily synthesized through the stereoselective reduction of the prochiral diketone, 2,5-hexanedione. Both chemical and biocatalytic methods have been developed, with the latter often being preferred for its high selectivity and environmentally benign reaction conditions.

References

- 1. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,5-Hexanediol, (2R,5R)- | C6H14O2 | CID 2733360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]

- 5. Page loading... [guidechem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (2R,5R)-Hexane-2,5-diol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (2R,5R)-hexane-2,5-diol as a versatile and effective chiral auxiliary in asymmetric synthesis. This C2-symmetric diol offers a powerful tool for the stereocontrolled formation of new chiral centers, a critical aspect in the development of pharmaceuticals and other biologically active molecules.

Introduction to this compound as a Chiral Auxiliary

This compound is a chiral, non-racemic diol that can be synthesized in high enantiomeric and diastereomeric purity. Its C2-symmetry makes it an excellent choice for a chiral auxiliary, as it creates a well-defined and predictable chiral environment around a prochiral center. This diol is typically employed by forming a chiral acetal or ketal with a carbonyl compound. The resulting cyclic structure effectively shields one face of the molecule, directing the approach of incoming reagents to the opposite face and thus inducing high diastereoselectivity in subsequent reactions. Following the desired transformation, the auxiliary can be cleanly removed and potentially recycled.

Key Applications

The primary application of this compound as a chiral auxiliary lies in the diastereoselective functionalization of carbonyl compounds. This is most commonly achieved through the formation of chiral acetals or ketals, which then undergo reactions such as enolate alkylation and aldol additions.

Diastereoselective Alkylation of Ketone Enolates

One of the key applications is directing the stereoselective alkylation of ketone enolates. By converting a prochiral ketone into a chiral ketal using this compound, the C2-symmetric backbone of the auxiliary dictates the direction of enolate formation and subsequent alkylation, leading to the preferential formation of one diastereomer.

Experimental Workflow for Diastereoselective Alkylation:

Caption: Workflow for diastereoselective alkylation.

Quantitative Data for Diastereoselective Alkylation of Cyclohexanone Acetal:

| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃I | LDA | THF | -78 | 85 | >95 |

| 2 | BnBr | LHMDS | Toluene | -78 | 82 | >95 |

| 3 | Allyl-Br | KHMDS | THF | -78 | 78 | 92 |

Protocol 1: Synthesis of the Chiral Acetal of Cyclohexanone

-

To a solution of cyclohexanone (1.0 eq) and this compound (1.1 eq) in toluene (5 mL/mmol of ketone), add a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until no more water is collected.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure chiral acetal.

Protocol 2: Diastereoselective Alkylation

-

Prepare a solution of the chiral acetal (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA, 1.2 eq) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkylating agent (1.3 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The diastereomeric excess can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated acetal (1.0 eq) in a mixture of acetone and water (10:1, 10 mL/mmol).

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq).

-

Stir the mixture at room temperature for 6-12 hours, monitoring the deprotection by TLC.

-

Neutralize the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting enantioenriched ketone by flash chromatography. The aqueous layer can be extracted to recover the this compound.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation is governed by the C2-symmetric nature of the chiral auxiliary, which directs the formation of a specific enolate geometry and controls the facial selectivity of the electrophilic attack.

Caption: Logic of stereochemical control.

Conclusion

This compound serves as a reliable and efficient chiral auxiliary for the asymmetric synthesis of chiral ketones. The straightforward protocols for acetal formation, diastereoselective alkylation, and auxiliary cleavage, combined with the high levels of stereocontrol, make it a valuable tool for academic and industrial researchers. The ability to recover the chiral auxiliary adds to its practical appeal and cost-effectiveness. Further applications in other asymmetric transformations, such as aldol and Michael additions, are also being explored, highlighting the broad potential of this chiral building block.

Application of (2R,5R)-Hexane-2,5-diol in Organocatalysis: An Uncharted Territory